molecular formula C24H20O6 B14957485 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B14957485
M. Wt: 404.4 g/mol
InChI Key: LFFNCUYIIATKKY-UHFFFAOYSA-N
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Description

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C22H18O5

Preparation Methods

The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as chromatography and spectroscopy for product isolation and analysis .

Chemical Reactions Analysis

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into simpler components

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to reduced inflammation and oxidative damage .

Comparison with Similar Compounds

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

Biological Activity

8-Methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one, commonly referred to as a chromone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromones, characterized by a benzopyranone structure. Its IUPAC name is this compound. The structural formula can be summarized as follows:

PropertyDescription
Molecular FormulaC₁₈H₁₈O₅
Molecular Weight318.34 g/mol
SolubilitySoluble in organic solvents; limited solubility in water

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other tubulin inhibitors, it disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Selective Cytotoxicity : Studies have shown that the compound selectively targets cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
  • Mechanisms of Action : The compound interacts with multiple molecular targets, including:
    • NF-κB Pathway : Modulates inflammatory responses and cancer progression.
    • PI3K/Akt Pathway : Influences cell survival and proliferation .

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory and antioxidant properties:

  • Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and mediators, which may contribute to its potential therapeutic effects in inflammatory diseases.
  • Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10.5Tubulin inhibition
PC-3 (Prostate Cancer)12.0Apoptosis induction
A375 (Melanoma)9.0Cell cycle arrest

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Animal model studies have confirmed the in vitro findings, demonstrating significant tumor growth inhibition with minimal toxicity:

  • Xenograft Models : Treatment with the compound resulted in a tumor growth inhibition rate of approximately 30% compared to control groups .

Properties

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C24H20O6/c1-14-22(29-13-21(25)15-4-6-16(27-2)7-5-15)11-10-19-18-9-8-17(28-3)12-20(18)24(26)30-23(14)19/h4-12H,13H2,1-3H3

InChI Key

LFFNCUYIIATKKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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